4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid
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Overview
Description
4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly for its diverse biological activities. The presence of the trifluoromethyl group enhances its pharmacokinetic properties, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid typically involves the cyclization of 4-amino-1,2,4-triazole-3-thiols with appropriate carboxylic acids. One common method includes the reaction of 4-amino-4H-1,2,4-triazole-3-thiols with 2-chloro-6-fluorobenzoic acid in the presence of phosphorous oxychloride under reflux conditions . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolothiadiazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the thiadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: Used as a probe to study enzyme inhibition and receptor binding due to its unique structural features.
Material Science: Investigated for its potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol
- 4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline
Uniqueness
Compared to similar compounds, 4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid is unique due to the presence of the carboxylic acid group, which enhances its solubility and reactivity. This functional group also allows for further derivatization, making it a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N4O2S/c12-11(13,14)9-15-16-10-18(9)17-7(21-10)5-1-3-6(4-2-5)8(19)20/h1-4H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONHTHDJTHMSGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=NN=C3S2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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